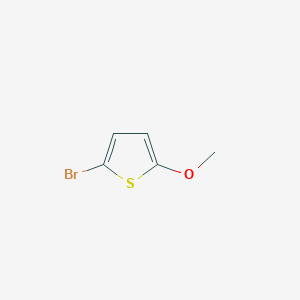

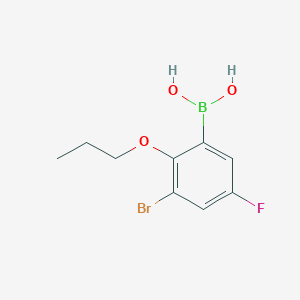

3-Bromo-5-fluoro-2-propoxyphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-Bromo-5-fluoro-2-propoxyphenylboronic acid is often used in scientific research. It is a reactant for the preparation of functionalized dihalophenylboronic acid via lithiation of dihalophenyl dioxazaborocines and reaction with electrophiles .

Molecular Structure Analysis

The molecular formula of 3-Bromo-5-fluoro-2-propoxyphenylboronic acid is C9H11BBrFO3 . The molecular weight is 276.90 g/mol .

Chemical Reactions Analysis

3-Bromo-5-fluoro-2-propoxyphenylboronic acid is a reactant for the preparation of functionalized dihalophenylboronic acid via lithiation of dihalophenyl dioxazaborocines and reaction with electrophiles .

Physical And Chemical Properties Analysis

3-Bromo-5-fluoro-2-propoxyphenylboronic acid is a solid compound . It has a molecular weight of 276.90 g/mol .

Aplicaciones Científicas De Investigación

- Application Summary : Boronic acids and their esters, such as “3-Bromo-5-fluoro-2-propoxyphenylboronic acid”, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy , a type of cancer treatment that allows for the targeted destruction of cancer cells.

- Results or Outcomes : The use of boronic acids and their esters in neutron capture therapy allows for targeted cancer treatment, potentially reducing side effects and improving patient outcomes .

Scientific Field: Drug Design and Delivery

- Scientific Field: Catalytic Protodeboronation

- Application Summary : “3-Bromo-5-fluoro-2-propoxyphenylboronic acid” can be used in the catalytic protodeboronation of pinacol boronic esters . This process is a formal anti-Markovnikov hydromethylation of alkenes , a valuable but previously unknown transformation.

- Methods of Application : The catalytic protodeboronation involves the use of a radical approach to remove the boron group from 1°, 2° and 3° alkyl boronic esters . This is paired with a Matteson–CH2–homologation, allowing for the formal anti-Markovnikov alkene hydromethylation .

- Results or Outcomes : The hydromethylation sequence has been applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

- Scientific Field: Material Science

- Application Summary : Boronic acids, such as “3-Bromo-5-fluoro-2-propoxyphenylboronic acid”, can be used in the development of new materials . They can form covalent bonds with diols and amines, which makes them useful in the creation of complex structures like polymers and networks .

- Methods of Application : The boronic acid can react with diols or amines to form boronic esters or boronate complexes, respectively. These reactions can be used to crosslink polymers or to functionalize surfaces .

- Results or Outcomes : The use of boronic acids in material science can lead to the development of new materials with unique properties, such as responsiveness to stimuli or the ability to self-heal .

Propiedades

IUPAC Name |

(3-bromo-5-fluoro-2-propoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BBrFO3/c1-2-3-15-9-7(10(13)14)4-6(12)5-8(9)11/h4-5,13-14H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBLNJQYFCQQTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCCC)Br)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BBrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584287 |

Source

|

| Record name | (3-Bromo-5-fluoro-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-fluoro-2-propoxyphenylboronic acid | |

CAS RN |

868272-84-8 |

Source

|

| Record name | (3-Bromo-5-fluoro-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)